Verticinone;Raddeanine
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Overview
Description
. It is known for its potent anti-inflammatory, antitussive, and expectorant effects. Verticinone has been extensively studied for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Verticinone involves several steps, typically starting from simpler alkaloid precursors. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the construction of the steroidal backbone through cyclization reactions.
Functional Group Modifications:
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of Verticinone often relies on extraction from natural sources due to the complexity of its synthetic routes. The extraction process involves:
Harvesting: Collecting the Fritillaria plants.
Extraction: Using solvents like ethanol or methanol to extract the alkaloids.
Purification: Employing techniques such as column chromatography to isolate Verticinone from other compounds.
Chemical Reactions Analysis
Types of Reactions
Verticinone undergoes various chemical reactions, including:
Oxidation: Verticinone can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert Verticinone into its reduced forms, altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the Verticinone molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Verticinone can yield Verticinone ketone, while reduction can produce Verticinone alcohol.
Scientific Research Applications
Verticinone has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying alkaloid synthesis and reactions.
Biology: Investigated for its role in cellular processes such as apoptosis and autophagy.
Medicine: Explored for its therapeutic potential in treating cancer, inflammation, and respiratory diseases.
Industry: Utilized in the development of pharmaceuticals and natural product-based therapies.
Mechanism of Action
Verticinone exerts its effects through several mechanisms:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer: Induces apoptosis in cancer cells through both intrinsic and extrinsic pathways.
Antitussive and Expectorant: Modulates the activity of respiratory tract receptors to reduce cough and promote mucus clearance.
Comparison with Similar Compounds
Verticinone is unique among similar alkaloids due to its specific biological activities and therapeutic potential. Similar compounds include:
Peimine: Another alkaloid from Fritillaria species with similar anti-inflammatory and anticancer properties.
Imperialine: Known for its antitussive effects but differs in its chemical structure and specific activities.
Sipeimine: Shares some pharmacological properties with Verticinone but has distinct molecular targets.
Properties
Molecular Formula |
C27H43NO3 |
---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
(10S,23R)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one |
InChI |
InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3/t15?,16?,17?,18?,19?,20?,21?,22?,23?,25?,26-,27+/m1/s1 |
InChI Key |
IQDIERHFZVCNRZ-MXZVVHCASA-N |
Isomeric SMILES |
CC1CCC2[C@@](C3CCC4C(C3CN2C1)CC5C4CC(=O)C6[C@@]5(CCC(C6)O)C)(C)O |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O |
Origin of Product |
United States |
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